GSA is synthesized in the liver from arginine and aspartic acid via a transamidination reaction. [] This reaction is thought to involve the transfer of the amidino group from arginine to aspartic acid, resulting in the formation of GSA and ornithine. []
Some studies suggest that the enzymes involved in the urea cycle might also participate in the GSA synthetic pathway. []
Synthesis Analysis
Human liver homogenate can cleave canavaninosuccinic acid (CSA) to form homoserine and GSA. [] This reaction requires anaerobic conditions, optimal pH 8.7-8.8, and the presence of reduced lipoic acid. []
Incubation of argininosuccinate (ASA) with 3-morpholinosydomine hydrochloride (SIN-1), a nitric oxide (NO) donor that generates NO and superoxide anion, leads to GSA formation. This reaction involves the generation of peroxynitrite, which is converted to the hydroxyl radical, ultimately reacting with ASA to produce GSA. []
Chemical Reactions Analysis
Hydrolysis: A specific amidinohydrolase enzyme purified from Pseudomonas chlororaphis catalyzes the hydrolysis of GSA to L-aspartic acid and urea. This enzyme exhibits specificity for GSA and N-amidino-L-glutamate, with no activity towards N-amidino-D-aspartate. [, ]
Reaction with glucose: GSA reacts with glucose in a post-column derivatization method for its detection and quantification using high-performance liquid chromatography with fluorescence detection. []
Mechanism of Action
NMDA receptor activation: GSA acts as an activator of the N-methyl-D-aspartate (NMDA) receptor, mimicking the effects of nitric oxide (NO). [] This interaction may contribute to its neurotoxic effects in uremia. [, ]
Inhibition of platelet function: GSA inhibits adenosine diphosphate (ADP)-induced platelet factor 3 activation, contributing to the bleeding diathesis observed in uremia. [, , ]
Other potential mechanisms: Although not fully elucidated, GSA has been implicated in other cellular processes such as red blood cell hemolysis, white blood cell activation, altered myocardial contractility, and impaired pancreatic beta-cell responsiveness. [, ]
Applications
Biomarker for renal function: Elevated serum and urinary GSA levels are indicative of impaired renal function and are used as a marker for the progression of chronic kidney disease. [, , , , , ]
Investigating uremic toxicity: GSA is studied to understand its contribution to the pathogenesis of uremia and its associated complications, such as neurological dysfunction, cardiovascular disease, and altered immune response. [, , , , , ]
Evaluating dialysis efficacy: GSA levels are monitored during hemodialysis and peritoneal dialysis to assess the efficiency of toxin removal. [, , , ]
Exploring therapeutic interventions: Studies investigate strategies to reduce GSA accumulation in uremia, including dietary interventions, pharmacological approaches, and the development of more efficient dialysis techniques. [, ]
Understanding arginine metabolism: GSA serves as a valuable tool to study arginine metabolism and its dysregulation in various pathological conditions, including renal failure, hyperargininemia, and inborn errors of metabolism. [, , , , ]
Safety and Hazards
Neurotoxicity: GSA can cross the blood-brain barrier and accumulate in the central nervous system, potentially contributing to neurological complications in uremia, such as seizures and cognitive impairment. [, ]
Platelet dysfunction: GSA inhibits platelet function, increasing the risk of bleeding complications in individuals with renal failure. [, , ]
Cardiovascular effects: Although the exact mechanisms are unclear, GSA may contribute to cardiovascular abnormalities observed in uremia. [, ]
Other potential toxicities: GSA has been implicated in other cellular dysfunctions, including red blood cell hemolysis, white blood cell activation, and impaired pancreatic beta-cell function, but further research is needed to fully elucidate these effects. [, , , ]
Related Compounds
Arginine
Relevance: Arginine is identified as a potential precursor for the synthesis of guanidinosuccinic acid (GSA) in several studies. [, , , , ] This suggests a metabolic link between these two compounds. Studies with labeled arginine have demonstrated its incorporation into GSA, supporting this relationship.
Aspartic Acid
Relevance: Research suggests that aspartic acid acts as an acceptor of the amidino group from arginine during the formation of guanidinosuccinic acid (GSA). [, , ] This transamidination reaction highlights the structural similarity between GSA and aspartic acid.
Urea
Creatinine
Relevance: While not directly involved in its synthesis, creatinine levels are often correlated with guanidinosuccinic acid (GSA) levels in uremic patients. [, , , , ] This correlation likely reflects their shared dependence on renal function for clearance from the body.
Methylguanidine
Relevance: Methylguanidine, like guanidinosuccinic acid (GSA), is a guanidine compound that accumulates in the body during renal failure. [, , , , , ] Elevated levels of both compounds are observed in uremic patients and are implicated in the pathogenesis of uremia-related complications.
Guanidinoacetic Acid
Relevance: Guanidinoacetic acid shares a structural similarity with guanidinosuccinic acid (GSA) due to the presence of the guanidino group. [, , , ] Studies show that GAA levels can influence GSA levels, particularly in the context of renal failure.
N-Amidino-L-glutamate
Relevance: It's one of the few compounds besides guanidinosuccinic acid (GSA) that can be hydrolyzed by the specific amidino hydrolase enzyme found in Pseudomonas chlororaphis. [, ] This suggests a shared metabolic pathway or enzyme recognition mechanism.
N-Amidino-D-aspartate
Relevance: Unlike GSA, this compound is not hydrolyzed by the amidino hydrolase enzyme. [, ] This specificity confirms the importance of stereochemistry in the enzyme's recognition and activity, further clarifying the metabolism of GSA.
Canavaninosuccinic Acid (CSA)
Relevance: CSA is cleaved by human liver homogenate to form homoserine and guanidinosuccinic acid (GSA). [] This finding provides a potential pathway for GSA formation, particularly in the context of uremia.
α-N-Acetyl-L-arginine
Relevance: Like guanidinosuccinic acid (GSA), α-N-Acetyl-L-arginine levels are often elevated in the blood of patients with chronic renal failure. [, , ] This suggests potential alterations in arginine metabolism in uremia, possibly linked to GSA accumulation.
γ-Guanidinobutyric Acid
Relevance: γ-Guanidinobutyric Acid levels, similar to guanidinosuccinic acid (GSA) levels, are elevated in the blood and tissues of uremic patients. [, ] This highlights the disruption of guanidino compound metabolism in uremia.
Taurocyamine
Relevance: While structurally similar to guanidinosuccinic acid (GSA), Taurocyamine exhibits different behavior in uremic conditions. [, ] While GSA levels are elevated, Taurocyamine levels may show variability, suggesting distinct metabolic regulation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
N-amidino-L-aspartate(2-) is a dicarboxylic acid dianion obtained by deprotonation of both carboxy groups of N-amidino-L-aspartic acid. It is a dicarboxylic acid dianion and a member of guanidines. It derives from a L-aspartate(2-). It is a conjugate base of a N-amidino-L-aspartic acid.
A number of tumor cells and cell lines have been observed to have highly upregulated expression and activity of fatty acid synthase (FASN). GSK837149A is a selective, reversible inhibitor of FASN (pIC50 = 7.8). It acts by inhibiting the β-ketoacyl reductase activity of FASN. GSK837149A is the first selective inhibitor of human fatty acid synthase (FAS).
GSK864 is an allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1; IC50s = 9, 15, and 17 nM for IDH1 mutants R132C, R132H, and R132G, respectively). It is moderately selective for mutant IDH1 over wild-type IDH1 and IDH2 mutants/wild-type. GSK864 causes a dose-dependent reduction in 2-hydroxyglutarate and overcomes the block of differentiation in acute myeloid leukemia (AML) cells expressing mutant IDH1.1 It reduces the number of leukemic blasts in mice with AML xenografts. See the Structural Genomics Consortium (SGC) website for more information. GSK864 is a potent and selective inhibitor of mutant IDH1. GSK864 inhibits IDH1 mutants R132C/R132H/R132G with IC50 values of 9/15/17 nM, respectively, and is moderately selective over wild-type IDH1 and IDH2 mutants/wild-type. Treatment of R132C IDH1 mutant HT-1080 cells for 24 hours with GSK864 results in a dose-dependent reduction of 2-hydroxyglutarate (2-HG), which is not observed with GSK990, a structurally similar compound which is inactive as an IDH1 inhibitor. GSK864 has been shown to be selective in vitro for IDH1 over other classes of proteins (7TMs, ion channels, kinases) and chemoproteomic studies with GSK321, an analog of GSK864, confirm selective binding of IDH1 by this chemical series. GSK864 has a pharmacokinetic profile suitable for in vivo studies.
GSK8612 is a potent and highly selective TBK1 inhibitor. GSK8612 inhibited recombinant TBK1 with an average pIC50 of 6.8 in a biochemical functional assay. In THP1 cells, GSK8612 was able to inhibit secretion of interferon beta (IFNβ) in response to dsDNA and cGAMP, the natural ligand for STING. GSK8612 is a TBK1 small molecule inhibitor displaying an excellent selectivity profile and therefore represents an ideal probe to further dissect the biology of TBK1 in models of immunity, neuroinflammation, obesity, or cancer.
GSK8814 is a chemical probe for the ATAD2/2B bromodomain, with a binding constant pKd=8.1 as measured by ITC (Bamborough et al, 2016). GSK8814 displaces acetylated H4 peptide from the ATAD2 bromodomain with pIC50 =7.3 and is also active in BROMOscan with pKi=8.9. It is more than 100 fold selective over all other bromodomains in the BROMOscan. Importantly, it is more than 1000 fold selective over BRD4. GSK8814 shows cellular target engagement with an EC50 of 2 µM in a NanoBRET assay evaluating the interaction of the NanoLuc-ATAD2 bromodomain with histone H3.3-HaloTag.
GSK8815 is a companion control compound with strongly reduced potency against ATAD2 (pKd=5.5). (http://www.thesgc.org/chemical-probes/GSK8814)
GSK872 is an inhibitor of receptor-interacting protein kinase 3 (RIPK3). It is selective for RIPK3, having >1,000-fold selectivity over 300 kinases in a fluorescence polarization assay at a concentration of 1 μM. GSK872 inhibits TNF- and virus-induced necrosis in 3T3-SA fibroblasts. It also inhibits necrosis induced by toll-like receptor 3 (TLR3). GSK872 is a receptor-interacting protein kinase-3 (RIP3) inhibitor. GSK872 inhibits TNF- and virus-induced necrosis in 3T3-SA fibroblasts. It also inhibits necrosis induced by toll-like receptor 3 (TLR3).